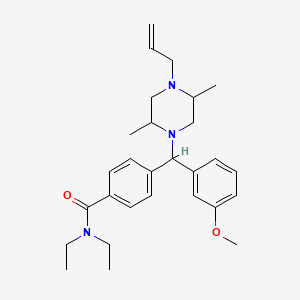

(Rac)-SNC80

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWVAUSXZDRQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of (Rac)-SNC80 in the Central Nervous System

This compound is a potent and selective non-peptide agonist of the delta-opioid receptor (DOR), which has been instrumental in elucidating the physiological roles of this receptor in the central nervous system (CNS). This guide provides a comprehensive overview of the molecular mechanisms underlying the actions of this compound, with a focus on its receptor binding, downstream signaling cascades, and the resultant physiological effects.

Receptor Binding and Affinity

This compound exhibits high affinity and selectivity for the delta-opioid receptor.[1][2][3] Its binding characteristics have been quantified in various studies, demonstrating its potent interaction with DOR over other opioid receptor subtypes.

Table 1: Binding Affinity of SNC80 and Related Compounds

| Compound | Receptor | Ki (nM) | Assay Type | Source |

| SNC80 | Delta (δ) | 1.78 | Radioligand Binding | [1] |

| SNC80 | Delta (δ) | - | Competition against [3H]naltrindole | [2] |

| SNC80 | Mu (μ) | - | Competition against [3H]DAMGO | |

| SNC80 | Kappa (κ) | - | Competition against [3H]U69,593 | |

| SNC162 | Delta (δ) | 0.625 | Radioligand Binding (cloned human receptors) | |

| SNC162 | Mu (μ) | 5500 | Radioligand Binding (cloned human receptors) | |

| (+/-)-BW373U86 | Delta (δ) | - | Radioligand Binding |

Note: Specific Ki values for SNC80 at mu and kappa receptors from the same direct comparative study were not detailed in the provided search results, but its selectivity is reported to be approximately 500-fold for delta over mu receptors.

Signal Transduction Pathways

Upon binding to the DOR, a G-protein coupled receptor (GPCR), SNC80 initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gi/Go).

2.1. G-Protein Activation and Downstream Effectors

SNC80-induced activation of Gi/Go proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also directly modulate the activity of various ion channels.

-

Inhibition of Adenylyl Cyclase: SNC80 demonstrates full agonist activity in inhibiting forskolin-stimulated adenylyl cyclase.

-

Modulation of Ion Channels:

-

G-protein-coupled inwardly rectifying potassium (GIRK) channels: Activation of DOR by agonists can increase the conductance of GIRK channels, leading to neuronal hyperpolarization and inhibition.

-

ATP-sensitive potassium (KATP) channels: The peripheral antinociceptive effects of SNC80 have been shown to involve the activation of KATP channels.

-

Ca2+-activated Cl- channels (CaCCs): Central antinociception induced by SNC80 involves the activation of CaCCs.

-

2.2. Mitogen-Activated Protein Kinase (MAPK) Pathway

SNC80 has been shown to activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a key signaling cascade involved in neuroplasticity and cellular regulation. This activation is reported to be downstream of G-protein activation.

2.3. β-Arrestin Recruitment and Biased Agonism

SNC80 is known to induce the recruitment of β-arrestin proteins (β-arrestin 1 and β-arrestin 2) to the activated DOR. This interaction is crucial for receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. The concept of "biased agonism" or "functional selectivity" suggests that different DOR agonists can stabilize distinct receptor conformations, leading to preferential activation of either G-protein-dependent or β-arrestin-dependent signaling pathways. SNC80 is often used as a reference ligand in studies investigating biased agonism at the DOR. Some studies suggest a correlation between β-arrestin 2 recruitment efficacy and the intensity of SNC80-induced seizures.

Table 2: Functional Potency of SNC80

| Parameter | Value | Assay | Source |

| IC50 | 2.73 nM | Inhibition of contractions in mouse vas deferens | |

| EC50 | 32 nM | [35S]GTPγS binding in SH-SY5Y cells | |

| EC50 | 9.2 nM | Inhibition of forskolin-stimulated adenylyl cyclase | |

| EC50 (μ-δ heteromer) | 52.8 ± 27.8 nM | Chimeric G-protein-mediated calcium fluorescence assay |

Visualizing the Molecular Interactions

Signaling Pathways of this compound

Caption: Signaling pathways activated by this compound binding to the delta-opioid receptor.

Physiological Effects in the CNS

The activation of DOR by SNC80 in the CNS leads to a range of physiological and behavioral effects.

-

Antinociception: SNC80 produces antinociceptive effects in various pain models. This is partly mediated by the inhibition of neurotransmitter release, such as substance P, from primary afferents in the spinal dorsal horn.

-

Antidepressant-like Effects: SNC80 has demonstrated antidepressant-like properties in animal models of depression. Chronic treatment with SNC80 can reverse behavioral abnormalities and normalize serotonergic function in olfactory bulbectomized rats.

-

Convulsant Activity: A significant limiting factor for the clinical utility of SNC80 and related compounds is their pro-convulsant activity. These seizures are mediated by DOR and are thought to arise from the direct inhibition of forebrain GABAergic neurons, leading to enhanced network excitation. Some evidence also points to the involvement of the hippocampal glutamatergic system.

-

Dopamine Efflux Modulation: SNC80 can enhance amphetamine-mediated dopamine efflux from the rat striatum, an effect mediated by DOR.

-

Gastrointestinal Motility: Centrally, SNC80 inhibits gastrointestinal transit and colonic propulsion.

The Role of μ-δ Opioid Receptor Heteromers

Emerging evidence suggests that SNC80 may selectively activate heteromeric μ-δ opioid receptors. In vitro studies have shown a more robust response to SNC80 in cells co-expressing both μ and δ receptors. Furthermore, the antinociceptive activity of SNC80 is diminished in both μ- and δ-opioid receptor knockout mice, suggesting that the formation of a μ-δ heteromer is important for its maximal efficacy in vivo.

Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the activation of G-proteins following agonist binding to a GPCR.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the delta-opioid receptor (e.g., SH-SY5Y cells).

-

Assay Buffer: Use a buffer containing Tris-HCl, MgCl2, EDTA, and NaCl.

-

Incubation: Incubate the cell membranes with varying concentrations of SNC80, a fixed concentration of GDP, and [35S]GTPγS.

-

Separation: Separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the specific binding of [35S]GTPγS against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This cell-based assay quantifies the recruitment of β-arrestin to an activated GPCR.

Methodology:

-

Cell Line: Use a cell line (e.g., CHO-K1) stably co-expressing the delta-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Cell Plating: Plate the cells in a 96-well or 384-well microplate and incubate for 24 hours.

-

Agonist Stimulation: Treat the cells with varying concentrations of SNC80 and incubate for a specified period (e.g., 90 minutes).

-

Detection: Add the detection reagent containing the substrate for the complemented β-galactosidase enzyme.

-

Signal Measurement: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Normalize the data to a control (e.g., vehicle and a saturating concentration of a reference agonist) and plot the response against the logarithm of the SNC80 concentration to determine the EC50.

ERK1/2 Phosphorylation Assay (In-Cell Western)

This assay measures the phosphorylation of ERK1/2 in response to receptor activation.

Methodology:

-

Cell Culture: Culture cells expressing the delta-opioid receptor (e.g., CHO-K1-hDOR) in 96-well plates.

-

Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Stimulate the cells with SNC80 for a short period (e.g., 3-5 minutes).

-

Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated ERK1/2 and another primary antibody for total ERK1/2 (as a loading control). Subsequently, incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores.

-

Imaging and Quantification: Scan the plate using a near-infrared imaging system to quantify the fluorescence intensity for both phosphorylated and total ERK.

-

Data Analysis: Normalize the phospho-ERK signal to the total-ERK signal and analyze the dose-dependent increase in phosphorylation.

Experimental Workflow Diagrams

Workflow for [35S]GTPγS Binding Assay

Caption: Workflow of a [35S]GTPγS binding assay.

Workflow for β-Arrestin Recruitment PathHunter® Assay

Caption: Workflow of a β-Arrestin recruitment assay.

Workflow for ERK1/2 Phosphorylation In-Cell Western Assay

Caption: Workflow of an ERK1/2 phosphorylation assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective non-peptidic delta opioid agonist SNC80 does not facilitate intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-SNC80 as a Delta-Opioid Receptor Probe: A Technical Guide

(Rac)-SNC80 is a potent, non-peptidic, and highly selective agonist for the delta-opioid receptor (DOR). Developed in the 1990s, it has become a standard pharmacological tool for investigating the physiological and pathological roles of the DOR system.[1][2][3] Its systemic activity and high selectivity have made it invaluable for in vitro and in vivo studies, exploring potential therapeutic applications for pain, depression, and other neurological disorders.[1][4] This guide provides an in-depth overview of this compound, focusing on its pharmacological profile, associated signaling pathways, and detailed experimental protocols for its use as a research probe.

Pharmacological Profile

SNC80 is the (+)-enantiomer of the racemic compound BW373U86 and exhibits significantly higher affinity and selectivity for the delta-opioid receptor compared to its counterpart.

Binding Affinity and Selectivity

This compound demonstrates a high binding affinity for the delta-opioid receptor, with Ki values typically in the low nanomolar range. Its selectivity for the DOR over mu-opioid (MOR) and kappa-opioid (KOR) receptors is a key feature, making it a precise tool for isolating DOR-mediated effects. However, recent studies have revealed that SNC80's potent effects in vivo may also be mediated through the activation of MOR-DOR heteromers, a finding that adds an important layer of complexity to its pharmacological profile.

Table 1: Opioid Receptor Binding Affinities of SNC80 and Related Compounds

| Compound | Receptor | Ki (nM) | Selectivity (fold) DOR vs. MOR | Reference |

| SNC80 | Delta (δ) | 1.78 | >500 | |

| Mu (μ) | >1000 | |||

| SNC162 | Delta (δ) | 0.625 | >8700 | |

| Mu (μ) | 5500 |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

Functional Activity

As a full agonist, SNC80 effectively activates DORs, initiating downstream intracellular signaling cascades. This is typically measured through functional assays such as GTPγS binding and the inhibition of adenylyl cyclase activity. Its potency in these assays is also in the nanomolar range. Notably, SNC80's efficacy can be significantly more robust in cells co-expressing both mu and delta opioid receptors, suggesting it preferentially activates μ-δ heteromers.

Table 2: Functional Potency and Efficacy of SNC80

| Assay | Parameter | Value (nM) | Cell System | Reference |

| Adenylyl Cyclase Inhibition | EC50 | 9.2 | Cloned human DOR | |

| [³⁵S]GTPγS Binding | EC50 | 32 | SH-SY5Y cells | |

| [³⁵S]GTPγS Binding | EC50 | 18 | C6(δ) cells | |

| Intracellular Calcium Release | EC50 | 52.8 | HEK293 cells (μ-δ co-expressed) |

Signaling Pathways

Activation of the delta-opioid receptor by SNC80 triggers two primary signaling pathways: the canonical G-protein-dependent pathway and the β-arrestin-mediated pathway, which is involved in receptor desensitization and internalization.

G-Protein Dependent Signaling

The delta-opioid receptor is a class A G-protein-coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go). Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunit can also modulate other effectors, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels, which collectively reduce neuronal excitability.

β-Arrestin Mediated Signaling and Receptor Internalization

Prolonged agonist stimulation leads to the phosphorylation of the DOR by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization, and targets the receptor for internalization via clathrin-coated pits. This process is a critical mechanism for regulating the duration and intensity of opioid signaling. SNC80 is known to be an effective inducer of DOR internalization.

Experimental Protocols

To characterize the interaction of this compound with the delta-opioid receptor, several key in vitro assays are routinely employed.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

1. Membrane Preparation:

-

Homogenize cells or tissues expressing DORs in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4), determine protein concentration, and store at -80°C.

2. Assay Procedure:

-

In a 96-well plate, combine the following in order: assay buffer, GDP (to a final concentration of ~30 µM), varying concentrations of SNC80 (or vehicle/positive control), and the membrane suspension (10-20 µg protein/well).

-

To determine non-specific binding, add excess unlabeled GTPγS (10 µM) to a set of wells.

-

Pre-incubate the plate at 30°C for 15-60 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

-

Incubate at 30°C for 60 minutes with gentle agitation.

3. Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

4. Data Analysis:

-

Subtract non-specific binding from all measurements.

-

Plot the specific binding (stimulated cpm) against the log concentration of SNC80.

-

Fit the data using non-linear regression (sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values.

cAMP Inhibition Assay

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cAMP, typically stimulated by forskolin, an adenylyl cyclase activator.

1. Cell Preparation:

-

Culture cells stably or transiently expressing DORs in an appropriate medium.

-

Harvest cells (e.g., using a cell dissociation solution) and wash with a buffer like PBS.

-

Resuspend cells in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Determine cell density and adjust to the optimal concentration for the assay.

2. Assay Procedure:

-

Dispense the cell suspension into a 96-well plate.

-

Add varying concentrations of SNC80 and allow a pre-incubation period (e.g., 15-30 minutes at 37°C).

-

Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

-

Incubate for a defined period (e.g., 30 minutes at 37°C).

3. Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP concentration using a suitable detection method, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of SNC80.

-

Fit the data using non-linear regression to determine the IC₅₀ value.

Conclusion

This compound remains a cornerstone tool for pharmacology and neuroscience research focused on the delta-opioid receptor. Its high selectivity and agonist potency allow for the precise interrogation of DOR function in various biological systems. However, researchers must consider the growing body of evidence indicating that SNC80's in vivo effects may be significantly influenced by its potent activation of μ-δ opioid receptor heteromers. A thorough understanding of its complex pharmacology, combined with the application of robust experimental protocols as detailed in this guide, is essential for the accurate interpretation of data and the continued exploration of the delta-opioid system's therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The selective non-peptidic delta opioid agonist SNC80 does not facilitate intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-SNC80 vs. SNC80 Enantiomer Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-SNC80, a non-peptidic δ-opioid receptor (DOR) agonist, has been a important tool in opioid research. Its pharmacological effects are primarily mediated through the Gi/Go-coupled DOR, leading to the inhibition of adenylyl cyclase and subsequent downstream signaling cascades. The activity of SNC80 is stereoselective, with the (+)-enantiomer being the pharmacologically active form. This guide provides a comprehensive overview of the comparative activity of racemic SNC80 and its enantiomers, detailing their receptor binding affinities, functional potencies, and the experimental methodologies used for their characterization.

Data Presentation

The following tables summarize the quantitative data on the binding affinities (Ki) and functional activities (EC50) of this compound and its enantiomers at the δ-opioid receptor (DOR) and μ-opioid receptor (MOR). It is important to note that while the (+)-enantiomer is widely characterized as the active component, specific quantitative data for the (-)-enantiomer is often not reported in the literature, reflecting its significantly lower or negligible activity.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| This compound | δ-Opioid | 1.8 | [1] |

| μ-Opioid | 890 | [1] | |

| (+)-SNC80 | δ-Opioid | 0.18 | [2] |

| μ-Opioid | >1000 | [2] | |

| (-)-SNC80 | δ-Opioid | Not Reported | |

| μ-Opioid | Not Reported |

Table 1: Opioid Receptor Binding Affinities. This table presents the equilibrium dissociation constants (Ki) of this compound and its enantiomers for the δ-opioid and μ-opioid receptors. Lower Ki values indicate higher binding affinity.

| Compound | Assay | Functional Potency (EC50, nM) | Efficacy | Reference |

| This compound | [35S]GTPγS Binding | 32 | Full Agonist | [3] |

| Adenylyl Cyclase Inhibition | 9.2 | Full Agonist | ||

| (+)-SNC80 | [35S]GTPγS Binding | Not Reported | Full Agonist | |

| Adenylyl Cyclase Inhibition | Not Reported | Not Reported | ||

| (-)-SNC80 | [35S]GTPγS Binding | Not Reported | Not Reported | |

| Adenylyl Cyclase Inhibition | Not Reported | Not Reported |

Table 2: In Vitro Functional Activity. This table summarizes the functional potency (EC50) and efficacy of this compound and its enantiomers in stimulating G-protein coupling ([35S]GTPγS binding) and inhibiting adenylyl cyclase.

Signaling Pathways and Experimental Workflows

The interaction of SNC80 with the δ-opioid receptor initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathway and the workflows of key experimental assays used to characterize these compounds.

Experimental Protocols

Radioligand Competitive Binding Assay

This assay determines the binding affinity of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Homogenize cells or tissues expressing the δ-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled δ-opioid receptor ligand (e.g., [3H]naltrindole), and varying concentrations of the unlabeled competitor compound (this compound or its enantiomers).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

3. Data Analysis:

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

-

Determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to a G-protein-coupled receptor (GPCR).

1. Membrane Preparation:

-

Prepare membranes from cells or tissues expressing the δ-opioid receptor as described for the radioligand binding assay.

2. Assay Procedure:

-

In a 96-well plate, incubate the membrane preparation with varying concentrations of the agonist (this compound or its enantiomers) in an assay buffer containing GDP (e.g., 10-100 µM).

-

Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding to the Gα subunit.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

3. Data Analysis:

-

Quantify the amount of [35S]GTPγS bound to the filters by liquid scintillation counting.

-

Plot the stimulated [35S]GTPγS binding (as a percentage over basal) against the log concentration of the agonist.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation) by non-linear regression analysis.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of a Gi/Go-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP).

1. Cell Culture and Treatment:

-

Culture cells expressing the δ-opioid receptor in 96-well plates.

-

Pre-incubate the cells with varying concentrations of the agonist (this compound or its enantiomers) for a short period.

2. Stimulation and Lysis:

-

Stimulate adenylyl cyclase by adding forskolin to the cells. Forskolin directly activates most isoforms of adenylyl cyclase, leading to an increase in intracellular cAMP levels.

-

After a defined incubation period, terminate the reaction and lyse the cells to release the intracellular cAMP.

3. cAMP Quantification:

-

Measure the concentration of cAMP in the cell lysates using a suitable method, such as a competitive immunoassay (e.g., ELISA or HTRF).

4. Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist.

-

Determine the EC50 for the inhibition of cAMP accumulation by non-linear regression analysis.

Conclusion

The pharmacological activity of SNC80 is clearly stereoselective, with the (+)-enantiomer demonstrating high affinity and potent agonism at the δ-opioid receptor. In contrast, the available, though limited, information suggests the (-)-enantiomer is largely inactive. This comprehensive guide provides the necessary data, signaling context, and detailed experimental protocols for researchers to understand and further investigate the distinct pharmacological profiles of this compound and its enantiomers. The provided methodologies and diagrams serve as a valuable resource for the design and execution of future studies in the field of opioid pharmacology and drug development.

References

(Rac)-SNC80: A Technical Guide to its Binding Affinity, Selectivity, and Signaling Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-SNC80 is a potent and selective non-peptide agonist of the delta-opioid receptor (δOR). Initially characterized as a highly selective ligand for δOR homomers, subsequent research has revealed a more complex pharmacological profile, including activity at µ-δ opioid receptor heteromers. This guide provides a comprehensive overview of the binding affinity and selectivity of this compound, detailed experimental protocols for its characterization, and an exploration of its downstream signaling pathways.

Data Presentation: Binding Affinity and Functional Activity

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at opioid receptors.

Table 1: this compound Binding Affinity (Ki) at Opioid Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Delta (δ) | [3H]Naltrindole | Mouse Brain | 1.78 | [1] |

| Mu (µ) | [3H]DAMGO | Mouse Brain | 881 | [2] |

| Kappa (κ) | [3H]U-69,593 | Mouse Brain | 441 | [2] |

Table 2: this compound Functional Activity (IC50/EC50) at Opioid Receptors

| Assay Type | Parameter | Receptor/Cell Line | Value (nM) | Reference |

| G-protein Activation | EC50 | CHO-DOR membranes | N/A | [1] |

| cAMP Inhibition | IC50 | Mouse Vas Deferens | 2.73 | [2] |

| cAMP Inhibition | EC50 | DOR-expressing cells | 5 | |

| Calcium Fluorescence | EC50 | HEK293 cells expressing µ-δ heteromers | 52.8 ± 27.8 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of this compound for opioid receptors using a competitive binding assay with a radiolabeled antagonist.

Materials:

-

Membrane Preparation: Homogenized brain tissue (e.g., from mouse) or membranes from cells expressing the opioid receptor of interest.

-

Radioligand: [3H]Naltrindole for δOR, [3H]DAMGO for µOR, [3H]U-69,593 for κOR.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of radioligand (at or below its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes the measurement of the functional potency of this compound by quantifying its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in cells expressing δ-opioid receptors.

Materials:

-

Cell Line: A cell line stably expressing the δ-opioid receptor (e.g., CHO-DOR or HEK-DOR).

-

This compound.

-

Forskolin.

-

cAMP Assay Kit: (e.g., HTRF, LANCE, or ELISA-based kits).

-

Cell Culture Medium and Reagents.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in 96- or 384-well plates.

-

Compound Addition: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve. Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

Signaling Pathways

This compound-mediated activation of the δ-opioid receptor initiates a cascade of intracellular signaling events. The following diagrams illustrate the key pathways involved.

The activation of δ-opioid receptors by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Furthermore, this compound-induced δOR activation can stimulate the L-arginine/nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. This involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, which in turn activates neuronal nitric oxide synthase (nNOS) to produce NO. NO then activates soluble guanylyl cyclase (sGC) to produce cGMP, which mediates downstream cellular effects such as antinociception.

This compound has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). This activation can occur independently of receptor internalization. Additionally, agonist binding to the δOR can lead to its phosphorylation by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin can mediate receptor internalization and also act as a scaffold for the formation of signaling complexes, leading to further downstream effects.

References

(Rac)-SNC80: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-SNC80 is a pioneering non-peptide, selective delta-opioid receptor (δOR) agonist that has been instrumental in the study of opioid pharmacology since its discovery in 1994.[1] Its systemic activity and high affinity for the δOR have made it a valuable tool for investigating the physiological roles of this receptor, including its potential as a target for analgesics, antidepressants, and anxiolytics. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and pharmacological properties of this compound, including detailed experimental protocols and an exploration of its signaling pathways.

Discovery and Development

This compound, chemically known as (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, was first synthesized and characterized by a team of researchers led by S.N. Calderon.[1][2] This discovery marked a significant advancement in opioid research, providing a systemically active and selective non-peptidic tool to probe the function of the δOR. Early studies established its high affinity and selectivity for the δOR over the mu (μ) and kappa (κ) opioid receptors.[3]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that has been detailed in the scientific literature. The following is a generalized workflow based on published methods.[1]

Caption: A simplified workflow for the chemical synthesis of this compound.

Experimental Protocol: Chemical Synthesis

A detailed, step-by-step protocol for the synthesis of this compound can be found in the seminal publication by Calderon et al. (1994) in the Journal of Medicinal Chemistry. The synthesis generally involves the preparation of the key intermediate, (2S,5R)-1-allyl-2,5-dimethylpiperazine, followed by a multi-step reaction sequence to construct the final molecule.

Pharmacological Properties

This compound exhibits high affinity and selectivity for the δOR. Its pharmacological profile has been extensively characterized through various in vitro and in vivo studies.

| Parameter | Value | Receptor | Reference |

| Ki | 1.78 nM | δ-opioid receptor | |

| 0.18 nM | δ-opioid receptor | ||

| IC50 | 2.73 nM | δ-opioid receptor | |

| Selectivity | ~500-fold over μOR | δ vs μ | |

| ~250-fold over κOR | δ vs κ |

Table 1: In Vitro Binding Affinities and Potency of this compound.

In vivo, this compound has demonstrated antinociceptive, antihyperalgesic, and antidepressant-like effects in various animal models. However, at higher doses, it has been shown to induce convulsions, which has limited its therapeutic development.

Key Experimental Protocols

1. Radioligand Binding Assay for δ-Opioid Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the δ-opioid receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the δ-opioid receptor.

-

Incubation: Membranes are incubated with a radiolabeled δOR ligand (e.g., [³H]naltrindole) and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the δ-opioid receptor upon agonist binding.

Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay.

-

Incubation: Membranes are incubated with GDP, the test compound (this compound), and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Reaction: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.

-

Separation and Detection: The amount of [³⁵S]GTPγS bound to the G proteins is measured.

-

Data Analysis: The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (maximal effect) are determined.

3. In Vivo Antinociception Assay (Mouse Warm-Water Tail-Flick Test)

This assay assesses the analgesic properties of a compound in a living organism.

Protocol:

-

Animal Model: Mice are used for this assay.

-

Drug Administration: this compound is administered via various routes (e.g., intraperitoneal, intracerebroventricular).

-

Nociceptive Stimulus: The distal portion of the mouse's tail is immersed in warm water (e.g., 52°C).

-

Measurement: The latency to tail withdrawal (flick) is measured. An increase in latency indicates an antinociceptive effect.

-

Data Analysis: The dose-response relationship is determined, and the A50 (the dose that produces 50% of the maximal antinociceptive effect) is calculated.

Mechanism of Action and Signaling Pathways

This compound acts as an agonist at the δ-opioid receptor, which is a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events.

Caption: A diagram illustrating the primary signaling pathways activated by SNC80.

Classically, δOR activation by SNC80 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to increased potassium conductance and decreased calcium conductance, which hyperpolarizes neurons and reduces neuronal excitability.

More recent research has revealed additional complexities in SNC80's mechanism of action. Studies have shown that SNC80 can selectively activate heteromeric μ-δ opioid receptors. This finding suggests that some of the pharmacological effects of SNC80 may be mediated through these receptor complexes.

Furthermore, SNC80 is known to induce δOR internalization through a β-arrestin-dependent mechanism. This process of receptor endocytosis can lead to desensitization and tolerance upon prolonged exposure to the agonist. The recruitment of β-arrestin can also initiate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which may contribute to some of the long-term effects of SNC80.

Conclusion

This compound remains a cornerstone in the field of opioid research. Its discovery provided a critical tool for elucidating the physiological and pathological roles of the δ-opioid receptor. This technical guide has summarized the key aspects of its discovery, chemical synthesis, and pharmacological properties, providing a valuable resource for researchers and drug development professionals. A thorough understanding of its complex mechanism of action, including its activity at receptor heteromers and its role in receptor trafficking, will be crucial for the future design of novel δOR-targeted therapeutics with improved efficacy and safety profiles.

References

- 1. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-SNC80: A Technical Guide to its Role in Nociception and Analgesia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of (Rac)-SNC80, a selective non-peptidic delta-opioid receptor (DOR) agonist, and its complex role in the modulation of pain pathways. The document synthesizes key findings on its mechanism of action, antinociceptive and analgesic efficacy from preclinical studies, and the intricate signaling cascades it triggers. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows, adhering to specified design constraints.

Introduction

This compound, chemically known as (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, has been a pivotal pharmacological tool in the study of delta-opioid receptor function for nearly two decades.[1] Its high selectivity for the DOR over the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR) has made it instrumental in elucidating the therapeutic potential of targeting the delta-opioid system for analgesia.[2] Unlike traditional mu-opioid agonists, which are associated with significant side effects such as respiratory depression, constipation, and high abuse liability, DOR agonists like SNC80 have been investigated as potentially safer alternatives for pain management. This guide delves into the core scientific data surrounding SNC80's effects on nociception and analgesia.

Mechanism of Action in Nociception and Analgesia

The primary mechanism through which SNC80 exerts its effects is by binding to and activating delta-opioid receptors, which are G-protein coupled receptors (GPCRs) predominantly coupled to inhibitory G-proteins (Gi/o).[3] This activation initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release in pain-processing circuits.

Delta-Opioid Receptor Homomers and Mu-Delta Heteromers

While SNC80 is traditionally considered a selective DOR agonist, emerging evidence strongly suggests that its analgesic effects, particularly at the spinal level, may be mediated through the selective activation of mu-delta (μ-δ) opioid receptor heteromers.[1][4] In vivo studies using knockout mice have demonstrated that the antinociceptive activity of SNC80 is diminished in both μ-opioid receptor knockout (μ-KO) and δ-opioid receptor knockout (δ-KO) mice. This suggests that the presence of both receptor protomers is necessary for the maximal analgesic effect of SNC80. In vitro experiments in HEK-293 cells co-expressing both receptors showed a significantly more robust response to SNC80 compared to cells expressing only the delta-opioid receptor.

Downstream Signaling Pathways

Upon binding of SNC80 to the delta-opioid receptor (or the μ-δ heteromer), several key downstream signaling pathways are modulated to produce an antinociceptive effect:

-

Inhibition of Adenylyl Cyclase: As a Gi/o-coupled receptor, DOR activation by SNC80 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors, influencing ion channel function and gene expression.

-

Modulation of Ion Channels:

-

Potassium (K+) Channels: SNC80 has been shown to induce peripheral antinociception through the activation of ATP-sensitive potassium (KATP) channels. The opening of these channels leads to potassium efflux, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.

-

Calcium (Ca2+) Channels: DOR activation can inhibit voltage-gated calcium channels (VGCCs). In chronic inflammatory pain models, there is an increased coupling of DORs to VGCCs, enhancing the inhibitory effect of SNC80 on calcium currents in dorsal root ganglion (DRG) neurons. By reducing calcium influx into presynaptic terminals, SNC80 can decrease the release of pronociceptive neurotransmitters such as substance P.

-

Calcium-Activated Chloride (Cl-) Channels: Central antinociception induced by SNC80 has also been linked to the involvement of Ca2+-activated Cl- channels (CaCCs).

-

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), is implicated in the central mechanisms of pain sensitization. Delta-opioid receptor activation can modulate ERK signaling, which may contribute to its analgesic effects.

Below is a diagram illustrating the primary signaling pathways activated by SNC80.

References

- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAP kinase and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of signalling molecules in behaviours mediated by the δ opioid receptor agonist SNC80 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

(Rac)-SNC80 Interaction with Mu-Delta Opioid Heteromers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-peptide delta-opioid receptor agonist, (Rac)-SNC80, has been a critical pharmacological tool for nearly two decades.[1] Initially characterized as a selective delta-opioid receptor (DOR) agonist, emerging evidence has redefined its primary mechanism of action, particularly in vivo.[1][2] This guide provides a comprehensive technical overview of the interaction between this compound and mu-delta opioid receptor (MOR-DOR) heteromers. Co-expression and colocalization of MORs and DORs lead to the formation of these heteromeric complexes, which exhibit unique pharmacological and signaling properties distinct from their constituent monomeric receptors.[3][4] Studies utilizing both in vitro cell-based assays and in vivo knockout models have demonstrated that this compound elicits its maximal efficacy, including its antinociceptive effects, through the selective activation of MOR-DOR heteromers. This finding has significant implications for the interpretation of previous studies using SNC80 as a selective DOR probe and opens new avenues for the development of targeted therapeutics with potentially improved side-effect profiles.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and efficacy of this compound at mu-delta opioid heteromers compared to the individual receptors.

Table 1: In Vitro Efficacy and Potency of this compound

| Cell Line/System | Assay | Parameter | This compound Value | Reference |

| HEK-293 cells co-expressing MOR and DOR | Chimeric G-protein-mediated calcium fluorescence assay | EC₅₀ | 52.8 ± 27.8 nM | |

| HEK-293 cells expressing only DOR | Chimeric G-protein-mediated calcium fluorescence assay | Potency | At least 100-fold less potent than in MOR-DOR co-expressing cells | |

| CHO-DOR cell membranes | HTRF® GTP Gi binding assay | Agonist Activity | Characterized as a selective DOR agonist | |

| CHO-K1-hDOPr cells | In-Cell Western/ERK assay | ERK Phosphorylation | Concentration-dependent increase |

Table 2: In Vivo Antinociceptive Activity of this compound

| Animal Model | Route of Administration | Endpoint | Observation | Reference |

| Wild-type mice | Intrathecal | Antinociception | Dose-dependent antinociceptive effect | |

| μ-opioid receptor knockout (μ-KO) mice | Intrathecal | Antinociception | Diminished antinociceptive activity compared to wild-type | |

| δ-opioid receptor knockout (δ-KO) mice | Intrathecal | Antinociception | Diminished antinociceptive activity compared to wild-type | |

| Mice | Intrathecal | Antinociception | Antinociceptive efficacy right-shifted approximately threefold in MOR knockout mice and sixfold in DOR knockout mice |

Signaling Pathways

Activation of the MOR-DOR heteromer by this compound initiates a cascade of intracellular signaling events. While the complete signaling profile is still under investigation, current evidence points towards the involvement of G-protein coupling and the activation of the Extracellular signal-regulated kinase (ERK) pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Co-Immunoprecipitation (Co-IP) to Demonstrate MOR-DOR Heteromerization

This protocol is used to verify the physical interaction between mu and delta opioid receptors in cells or tissues.

Methodology:

-

Cell Lysis: Cells co-expressing MOR and DOR are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors. The lysate is incubated on ice and then centrifuged to pellet cellular debris.

-

Pre-clearing: The supernatant (protein lysate) is pre-cleared by incubating with Protein A/G agarose/sepharose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific for one of the receptors (e.g., anti-MOR antibody) overnight at 4°C with gentle rotation.

-

Complex Capture: Protein A/G beads are added to the lysate and incubated to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted to optimize results.

-

Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other receptor (e.g., anti-DOR antibody) to detect the co-immunoprecipitated protein.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Heteromerization

BRET is a proximity-based assay used to measure receptor-receptor interactions in living cells.

Methodology:

-

Construct Preparation: The cDNAs for MOR and DOR are fused to a Renilla luciferase (Rluc) donor and a yellow fluorescent protein (YFP) acceptor, respectively.

-

Cell Transfection: HEK-293 cells are co-transfected with the MOR-Rluc and DOR-YFP constructs.

-

Cell Culture: Cells are cultured to allow for protein expression.

-

BRET Measurement: Transfected cells are washed and resuspended in a suitable buffer. The Rluc substrate (e.g., coelenterazine h) is added to initiate the bioluminescent reaction.

-

Data Acquisition: The light emissions at the Rluc wavelength (around 480 nm) and the YFP wavelength (around 530 nm) are measured using a microplate reader.

-

Data Analysis: The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (YFP) to the light intensity emitted by the donor (Rluc). An increased BRET ratio indicates that the donor and acceptor are in close proximity, suggesting receptor heteromerization.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells co-expressing MOR and DOR or from brain tissue.

-

Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl₂, NaCl, and GDP.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP.

-

Reaction Termination: The binding reaction is terminated by rapid filtration through glass fiber filters.

-

Scintillation Counting: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The specific binding is then plotted against the agonist concentration to determine the EC₅₀ and Emax values.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the ERK/MAPK signaling pathway downstream of receptor activation.

Methodology:

-

Cell Culture and Starvation: Cells expressing the receptors of interest are cultured to near confluence and then serum-starved to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Cells are stimulated with various concentrations of this compound for a specific time period (typically 5-10 minutes).

-

Cell Lysis: Cells are lysed, and the protein concentration of the lysates is determined.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). The membrane is then stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading.

-

Quantification: The band intensities are quantified, and the p-ERK/total ERK ratio is calculated to determine the extent of ERK activation.

Conclusion

The evidence strongly indicates that this compound functions as a selective agonist for the mu-delta opioid receptor heteromer. This interaction leads to potent G-protein activation and downstream signaling, including ERK phosphorylation, which are correlated with its in vivo antinociceptive effects. The unique pharmacology of the MOR-DOR heteromer presents a promising target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate biology of MOR-DOR heteromers and to screen for new chemical entities that selectively target this receptor complex. A thorough understanding of the interaction between ligands like this compound and opioid receptor heteromers is crucial for advancing the field of opioid pharmacology and developing safer and more effective pain therapeutics.

References

- 1. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-SNC80 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-SNC80 is a potent and selective non-peptide agonist for the delta-opioid receptor (DOPr), a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including analgesia, mood regulation, and seizure activity. As a prototypical DOPr agonist, SNC80 has been instrumental in elucidating the complex downstream signaling cascades initiated by DOPr activation. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Signaling Pathways

Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular events, primarily through the coupling to inhibitory G proteins (Gi/o). This interaction triggers the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits, which in turn modulate the activity of various downstream effectors. The key signaling pathways include the inhibition of adenylyl cyclase, modulation of ion channel activity, and the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK). Furthermore, SNC80 induces the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and G protein-independent signaling. Notably, evidence suggests that SNC80 can also exert effects through the activation of μ-δ opioid receptor heteromers.

Quantitative Data Summary

The following tables summarize the quantitative parameters of this compound's interaction with its primary target and downstream signaling components, compiled from various in vitro studies.

Table 1: Receptor Binding Affinity and G Protein Activation

| Parameter | Value | Cell System/Assay Condition | Reference |

| Ki (δ-opioid receptor) | 1.78 nM | Radioligand binding assay | [1] |

| IC50 (mouse vas deferens) | 2.73 nM | Inhibition of electrically induced contractions | [1] |

| EC50 (GTPγS binding) | 32 nM | SH-SY5Y cells | [2] |

| EC50 (μ-δ heteromer activation) | 52.8 ± 27.8 nM | HEK293 cells, chimeric G-protein calcium fluorescence assay | [3] |

Table 2: Adenylyl Cyclase Inhibition

| Parameter | Value | Cell System/Assay Condition | Reference |

| EC50 | 9.2 nM | Forskolin-stimulated adenylyl cyclase inhibition assay |

Table 3: β-Arrestin Recruitment

| Agonist | β-Arrestin Isoform | LogEC50 | Emax (%) | Reference |

| SNC80 | β-Arrestin 1 | -7.2 ± 0.1 | 100 ± 5 | [4] |

| SNC80 | β-Arrestin 2 | -7.5 ± 0.1 | 100 ± 6 |

Note: Data is normalized to the maximal effect of a reference agonist where applicable.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key downstream signaling pathways of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound signaling are provided below.

Radioligand Binding Assay

This assay measures the affinity of this compound for the delta-opioid receptor.

Materials:

-

Cell membranes expressing the delta-opioid receptor.

-

[3H]-Naltrindole (radiolabeled antagonist).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate cell membranes with a fixed concentration of [3H]-Naltrindole and varying concentrations of this compound.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled naltrindole.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the Ki value.

[³⁵S]GTPγS Binding Assay

This functional assay quantifies the activation of Gi/o proteins by this compound.

Materials:

-

Cell membranes expressing the delta-opioid receptor.

-

This compound.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Unlabeled GTPγS (for non-specific binding).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.

-

Add varying concentrations of this compound to the membranes.

-

Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration.

-

Wash the filters and measure the bound radioactivity.

-

Determine non-specific binding in the presence of excess unlabeled GTPγS.

-

Calculate the specific binding and plot it against the log concentration of this compound to determine the EC50 and Emax values.

References

- 1. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-SNC80 Structure-Activity Relationship: A Technical Guide

(Rac)-SNC80, a non-peptidic delta-opioid receptor (DOR) agonist, has been a critical tool in opioid research for nearly two decades. Its unique diarylmethylpiperazine structure has served as a scaffold for extensive structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents with improved selectivity and pharmacological profiles. This technical guide provides an in-depth analysis of the SAR of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Core Structure-Activity Relationships

The SAR of SNC80 and its analogs has revealed several key structural features that govern their affinity and selectivity for the delta-opioid receptor. Modifications to various parts of the molecule, including the piperazine ring, the benzhydryl moiety, and the N,N-diethylbenzamide group, have led to significant changes in pharmacological activity.

Quantitative SAR Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of SNC80 and a selection of its key analogs at the delta (δ), mu (μ), and kappa (κ) opioid receptors. These data are compiled from various radioligand binding and functional assays.

Table 1: Binding Affinities (Ki, nM) of SNC80 and Analogs at Opioid Receptors

| Compound | δ-OR (Ki, nM) | μ-OR (Ki, nM) | κ-OR (Ki, nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |

| This compound | 1.3 | 643 | 322 | 495 | 248 |

| (+)-SNC80 | 0.9 | 1500 | 1200 | 1667 | 1333 |

| (-)-SNC80 | 130 | >10000 | >10000 | >77 | >77 |

| SNC162 | 0.625 | 5500 | - | 8700 | - |

| Compound 24 | 24 | - | - | - | - |

| BW373U86 | - | - | - | ~10-fold selective for δ over μ | - |

Data compiled from multiple sources.[1][2][3][4]

Table 2: Functional Activity of SNC80 and Analogs

| Compound | Assay | Potency (EC50/IC50, nM) | Efficacy |

| This compound | Mouse Vas Deferens | IC50: 2.73 | Full Agonist |

| This compound | Guinea Pig Ileum | IC50: 5457 | Weak Agonist |

| This compound | Adenylyl Cyclase Inhibition | EC50: 9.2 | Full Agonist |

| Compound 24 | [35S]GTPγS Binding | - | Full Agonist |

| Compound 25 | [35S]GTPγS Binding | - | Full Agonist |

Data compiled from multiple sources.[5]

Key Experimental Protocols

The characterization of SNC80 and its analogs relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for opioid receptors.

Materials:

-

Membrane preparations from cells expressing cloned human or rodent opioid receptors (δ, μ, κ).

-

Radioligands: [3H]Naltrindole (for DOR), [3H]DAMGO (for MOR), [3H]U-69,593 (for KOR).

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Non-specific binding control: Naloxone (10 μM).

-

Test compounds (SNC80 and analogs) at various concentrations.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Thaw membrane preparations on ice.

-

In a 96-well plate, add incubation buffer, radioligand, and either vehicle, non-specific binding control, or test compound at varying concentrations.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at 25°C for 60-120 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To measure the functional activity (potency and efficacy) of compounds by quantifying G-protein activation.

Materials:

-

Membrane preparations from cells expressing the opioid receptor of interest.

-

[35S]GTPγS radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

GDP (10 μM).

-

Test compounds (agonists) at various concentrations.

-

Non-specific binding control: unlabeled GTPγS (10 μM).

Procedure:

-

Pre-incubate membranes with GDP for 15 minutes on ice.

-

In a 96-well plate, add assay buffer, [35S]GTPγS, GDP, and either vehicle, non-specific binding control, or test compound.

-

Add the pre-incubated membranes to start the reaction.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

Calculate the net agonist-stimulated binding and determine EC50 and Emax values from concentration-response curves.

Adenylyl Cyclase Inhibition Assay

Objective: To assess the functional consequence of receptor activation on a downstream signaling pathway.

Materials:

-

Whole cells expressing the opioid receptor of interest.

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compounds (agonists) at various concentrations.

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with the test compound for 15-30 minutes.

-

Stimulate the cells with forskolin for a defined period (e.g., 10-15 minutes) to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate concentration-response curves to determine the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for DOR agonists and a typical workflow for SAR studies.

Caption: Canonical G-protein signaling pathway for SNC80 at the delta-opioid receptor.

Caption: A typical experimental workflow for structure-activity relationship studies of SNC80.

Conclusion

The extensive SAR studies on this compound have provided invaluable insights into the structural requirements for high-affinity and selective delta-opioid receptor agonists. The data clearly indicate that the stereochemistry of the molecule, substitutions on the aromatic rings, and the nature of the piperazine N-substituent are all critical determinants of pharmacological activity. This knowledge continues to guide the design of novel DOR ligands with potential therapeutic applications in pain management, depression, and other neurological disorders. The detailed protocols and workflows presented here serve as a resource for researchers in the field of opioid drug discovery and development.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Open Access) SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist. (1995) | Edward J. Bilsky | 210 Citations [scispace.com]

- 4. Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of SNC80 analogues with a bridged piperazine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

(Rac)-SNC80 Administration for Behavioral Studies: Application Notes and Protocols

(Rac)-SNC80 is a potent and selective non-peptide δ-opioid receptor agonist widely utilized in preclinical behavioral research to investigate the role of the δ-opioid system in pain, depression, anxiety, and reward.[1][2] This document provides detailed application notes and protocols for the administration of this compound in rodent behavioral studies, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Summary of this compound Administration

The following tables summarize the administration routes and dosage ranges of this compound used in various behavioral paradigms in rats and mice. It is crucial to note that optimal doses can vary depending on the specific animal strain, age, sex, and experimental conditions.

Table 1: this compound Administration and Dosage in Rat Behavioral Studies

| Behavioral Assay | Administration Route | Dose Range | Vehicle | Species/Strain | Key Findings | Reference(s) |

| Forced Swim Test (Antidepressant-like effects) | Subcutaneous (s.c.) | 1 - 10 mg/kg | Saline | Sprague-Dawley Rats | Dose-dependently decreased immobility.[3] | [3] |

| Locomotor Activity | Subcutaneous (s.c.) | 3.2 - 32 mg/kg | Saline | Sprague-Dawley Rats | Dose-dependently increased locomotor activity.[3] | |

| Intracranial Self-Stimulation (Pain-induced depression) | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Not Specified | Rats | Dose-dependently blocked acid-induced depression of ICSS. | |

| Olfactory Bulbectomy Model (Antidepressant-like effects) | Subcutaneous (s.c.) | 1 - 10 mg/kg | Saline | Rats | Reversed behavioral abnormalities and defects in serotonergic function. | |

| Locomotor Activity (with Amphetamine) | Subcutaneous (s.c.) | 10 mg/kg | Saline | Sprague-Dawley Rats | Enhanced amphetamine-stimulated locomotor activity. | |

| Locomotor Activity (Habituated vs. Non-habituated) | Intracerebroventricular (i.c.v.) | 10 - 300 nmol | Not Specified | Sprague-Dawley Rats | Caused significant increases in locomotor activity in habituated rats. |

Table 2: this compound Administration and Dosage in Mouse Behavioral Studies

| Behavioral Assay | Administration Route | Dose Range | Vehicle | Species/Strain | Key Findings | Reference(s) |

| Warm Water Tail Withdrawal (Antinociception) | Intrathecal (i.t.) | Cumulative dosing up to 300 nmol | Not Specified | Wild-type, μ-KO, and δ-KO mice | Produced antinociceptive effects that were reduced in knockout mice. | |

| Pain-related Behavioral Depression | Subcutaneous (s.c.) | 0.1 - 32 mg/kg | Saline or 10% DMSO in saline | Mice | Increased locomotor activity at intermediate doses but did not alleviate pain-induced behavioral depression. | |

| Gastrointestinal Propulsion | Intraperitoneal (i.p.) | 1 - 30 mg/kg | Not Specified | Mice | Decreased gastrointestinal propulsion. | |

| Tremor-like Behaviors | Microinjection into ventral CA3 | Not Specified | Not Specified | Mice | Induced tremor-like behaviors by activating glutamatergic neurons. |

Experimental Protocols

Preparation of this compound Solution